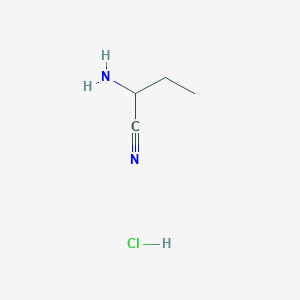
2-Aminobutanenitrile hydrochloride
Vue d'ensemble
Description
2-Aminobutanenitrile hydrochloride, also known as 2-Aminobut-2-enenitrile hydrochloride or ABNH, is an organic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. ABNH is also used in the synthesis of various polymers, dyes, and other compounds. The hydrochloride salt of ABNH is a white crystalline solid with a melting point of 146°C and a boiling point of 165°C.
Applications De Recherche Scientifique
Synthesis and Stability
- 4-Aminobutanenitrile, a derivative of 2-Aminobutanenitrile hydrochloride, is significant in synthesizing therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases. It serves as an industrial precursor to pyrroline and pyrrolidine. The hydrochloride form of 4-Aminobutanenitrile is more stable at room temperature, making it preferable for storage (Capon, Avery, Purdey, & Abell, 2020).
Pharmaceutical Synthesis
- This compound is used in the synthesis of 3,4-disubstituted 4-aminobutanoic acids, which have shown high pharmacological activity. These derivatives, like Phenibut and Baclofen, are used as nootropic agents and myorelaxants (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Biocatalysis in Amino Acid Synthesis
- The compound is involved in biocatalytic processes like the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This synthesis is crucial for drug development and the manufacture of industrial products (Hernández et al., 2017).
Intermediate in Drug Synthesis
- It serves as a key intermediate in the synthesis of Ethambutol, an antituberculosis agent. The synthesis process involves several steps, including resolution with L-(+)-tartaric acid and treatment with 1,2-dichloroethane (Xi-long, 2004).
Chemical Analysis
- This compound plays a role in analytical chemistry, such as in the detection of 2-aminobutane residues in potatoes, demonstrating its relevance in agricultural and food safety research (Scudamore, 1980).
Antiviral Research
- Research on 1-Adamantanamine hydrochloride, related to this compound, shows its potential in the study of influenza A viruses and their resistance mechanisms. This emphasizes its role in virology and pharmaceutical research (Hay et al., 1985; Hay, Zambon, Wolstenholme, Skehel, & Smith, 1986).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Aminobutanenitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines, which are a class of compounds found in many biological systems . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the activity of the biomolecules it interacts with.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to influence the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of the compound can influence its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular processes.
Propriétés
IUPAC Name |
2-aminobutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHKZQRNGOMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537975 | |
| Record name | 2-Aminobutanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93554-80-4 | |
| Record name | 93554-80-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobutanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobutanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)










